Physicochemical Profiling and Synthetic Utility of 4-Bromo-5-chloro-6-fluoro-1H-indazole in Targeted Oncology
Physicochemical Profiling and Synthetic Utility of 4-Bromo-5-chloro-6-fluoro-1H-indazole in Targeted Oncology
Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern structure-based drug design, the precise spatial arrangement of halogens on a heterocyclic core is rarely accidental. 4-Bromo-5-chloro-6-fluoro-1H-indazole (CAS: 2368909-55-9) represents a highly specialized, privileged building block utilized extensively in the synthesis of advanced targeted therapeutics, most notably KRAS G12C and G12D inhibitors[1][2].
As an application scientist, I approach this molecule not just as a reagent, but as a highly engineered scaffold. The specific tri-halogenation pattern provides orthogonal reactivity and finely tuned physicochemical properties that allow for deep insertion into cryptic protein binding pockets, such as the Switch II pocket of the KRAS oncoprotein[1]. This whitepaper deconstructs the physicochemical properties of this indazole derivative, explains the causality behind its structural design, and provides validated, step-by-step protocols for its synthetic manipulation.
Physicochemical Properties & Structural Causality
Understanding the physicochemical baseline of 4-bromo-5-chloro-6-fluoro-1H-indazole is critical for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 4-Bromo-5-chloro-6-fluoro-1H-indazole | Standard IUPAC nomenclature. |
| CAS Number | 2368909-55-9 | Unique registry identifier[3]. |
| Molecular Formula | C₇H₃BrClFN₂ | Defines the tri-halogenated indazole core[3]. |
| Molecular Weight | 249.47 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[3]. |
| Appearance | Yellow to off-white solid | Characteristic of conjugated, halogenated indazoles[4]. |
| Aqueous Solubility | ~0.145 mg/mL | Poor aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (DCM) for synthetic handling[5]. |
The Logic of Tri-Halogenation
The substitution pattern on this indazole core is a masterclass in modulating electronic and steric parameters:
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C4-Bromine (The Synthetic Handle): Bromine is specifically positioned at C4 to serve as the primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the oxidative addition of palladium into a C-Br bond is kinetically favored over C-Cl and C-F bonds, chemists can achieve highly regioselective functionalization at the C4 position without disturbing the rest of the molecule[2].
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C5-Chlorine (The Steric Wedge): Chlorine provides a larger van der Waals radius than fluorine, acting as a lipophilic space-filler. In the context of KRAS inhibitors, this chlorine atom often engages in favorable hydrophobic interactions with the target protein's binding pocket, while also dictating the dihedral angle of whatever substituent is coupled at C4[1].
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C6-Fluorine (The Electronic Modulator): Fluorine is highly electronegative but sterically small. Its presence at C6 lowers the pKa of the indazole N-H, increasing its acidity. Furthermore, it improves the metabolic stability of the final drug candidate by blocking cytochrome P450-mediated oxidation at that position[1].
Experimental Protocols: N-Protection and Functionalization
Before the C4-bromine can be utilized in cross-coupling reactions, the acidic 1H-indazole nitrogen must be protected. Failure to do so will result in catalyst poisoning or unwanted N-arylation. The tetrahydropyranyl (THP) protecting group is the industry standard here, as it is stable to the basic conditions of cross-coupling but easily removed under mild acidic conditions[1][2].
Step-by-Step Methodology: THP Protection
Objective: Synthesize 4-bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Reagents & Materials:
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4-Bromo-5-chloro-6-fluoro-1H-indazole (1.00 g, 4.01 mmol)[2]
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3,4-Dihydro-2H-pyran (DHP) (0.680 mL, 8.02 mmol, 2.0 eq)[2]
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p-Toluenesulfonic acid (p-TsOH) (76 mg, 0.40 mmol, 0.1 eq)[2]
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Anhydrous Dichloromethane (DCM) (5.0 mL)[2]
Procedure:
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Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 4-bromo-5-chloro-6-fluoro-1H-indazole in anhydrous DCM (5.0 mL). Causality: Anhydrous conditions prevent the premature hydrolysis of the DHP reagent.
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Catalyst Addition: Add p-TsOH to the stirring solution at 24°C. Causality: p-TsOH acts as a Brønsted acid to protonate DHP, generating the highly reactive oxocarbenium ion required for nucleophilic attack by the indazole nitrogen.
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Reagent Addition: Dropwise, add DHP to the reaction mixture.
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Incubation: Stir the reaction mixture at room temperature (24°C) for 20 hours[2]. Causality: Maintaining room temperature prevents the thermal degradation of the DHP and minimizes the formation of bis-THP side products.
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Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/hexanes gradient. The reaction is complete when the lower-Rf starting material spot is entirely consumed, replaced by a higher-Rf product spot (due to the loss of the polar N-H bond)[1].
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Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 0 to 100% EtOAc in hexanes[2].
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Analytical Confirmation: Confirm the product identity via LC-MS (observing the expected mass shift of +84 Da for the THP group) and ¹H NMR (verifying the appearance of the characteristic THP acetal proton multiplet at ~5.6 ppm)[1].
Caption: Synthetic workflow for the THP protection and subsequent C4-functionalization of the indazole core.
Mechanistic Role in KRAS Inhibitor Design
The functionalized derivatives of 4-bromo-5-chloro-6-fluoro-1H-indazole are highly sought after in oncology. Historically, the KRAS protein was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep hydrophobic pockets[1].
However, the discovery of the Switch II cryptic pocket changed this paradigm. Upon binding of the GTP nucleotide, the Switch I and Switch II regions of KRAS interact with effector enzymes to trigger signaling cascades (e.g., the MAPK/ERK pathway) that drive tumor proliferation[1]. Inhibitors built upon this indazole scaffold are designed to slip into the Switch II pocket. The indazole core acts as a rigid anchor, while the C5-Cl and C6-F atoms form precise halogen bonds and van der Waals interactions with the pocket's hydrophobic residues, locking the KRAS protein in an inactive conformation and terminating the oncogenic signal[1].
Caption: The MAPK signaling cascade illustrating the allosteric blockade of active KRAS by indazole-derived inhibitors.
Analytical & Characterization Standards
To ensure scientific integrity and reproducibility, any batch of 4-bromo-5-chloro-6-fluoro-1H-indazole (whether purchased or synthesized) must be subjected to rigorous quality control before deployment in multi-step syntheses.
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High-Performance Liquid Chromatography (HPLC): Purity should be ≥95% (Area %). The tri-halogenated nature of the molecule ensures strong UV absorbance, making it easily quantifiable at 254 nm.
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Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes will produce a highly distinct, complex isotopic splitting pattern in the mass spectrum. An application scientist must verify this exact isotopic cluster to confirm the molecule's identity and rule out de-halogenated impurities.
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Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): ¹H NMR will show a distinct, simplified aromatic region due to the heavy substitution, while ¹⁹F NMR is critical for confirming the presence and electronic environment of the C6-fluorine atom.
References
- Pfizer Inc. "Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents." Google Patents (US20190233440A1).
- Mirati Therapeutics / Revolution Medicines (Contextual). "Small molecule inhibitors of kras g12d mutant." Google Patents (US20240239788A1).
Sources
- 1. US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents - Google Patents [patents.google.com]
- 2. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents - Google Patents [patents.google.com]
- 5. CAS:1935558-98-7, 4-溴-7-氯-6-氟-1H-吲唑-毕得医药 [bidepharm.com]
